molecular formula C22H18N6O B4011555 1-Cyclopropyl-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea

1-Cyclopropyl-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea

Cat. No.: B4011555
M. Wt: 382.4 g/mol
InChI Key: ANFQRHJWMZHSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea is a complex organic compound that features a cyclopropyl group, a urea moiety, and a quinoxaline ring substituted with pyridine groups

Preparation Methods

The synthesis of 1-Cyclopropyl-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

For industrial production, the synthesis might be scaled up using continuous flow chemistry techniques, which allow for better control over reaction conditions and improved safety profiles.

Chemical Reactions Analysis

1-Cyclopropyl-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine rings, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen functionalities.

Scientific Research Applications

1-Cyclopropyl-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Its unique structure may allow it to act as an inhibitor for specific enzymes or receptors, providing therapeutic benefits.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-Cyclopropyl-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea exerts its effects is likely related to its ability to interact with molecular targets such as enzymes or receptors. The quinoxaline ring and pyridine groups can form hydrogen bonds and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar compounds to 1-Cyclopropyl-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea include other urea derivatives and quinoxaline-based molecules. For example:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclopropyl-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O/c29-22(25-14-7-8-14)26-15-9-10-16-19(13-15)28-21(18-6-2-4-12-24-18)20(27-16)17-5-1-3-11-23-17/h1-6,9-14H,7-8H2,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFQRHJWMZHSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=N4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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